![molecular formula C14H19N7O3S B2930933 1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide CAS No. 2097867-47-3](/img/structure/B2930933.png)

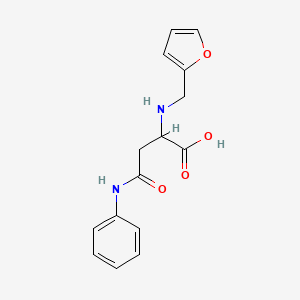

1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

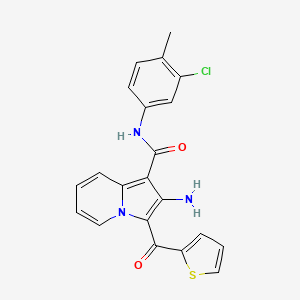

A series of sulfonamide-containing 1,5-diarylpyrazole derivatives, including 1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide, were prepared and evaluated for their ability to block cyclooxygenase-2 (COX-2) in vitro and in vivo. This research led to the identification of compounds with potent and selective inhibitors of COX-2, contributing to the development of new therapeutic agents for the treatment of conditions such as rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Antimicrobial and Antibacterial Evaluation

Further investigations into the chemical synthesis of new heterocyclic compounds containing a sulfonamido moiety have shown significant potential for use as antibacterial agents. The synthesis of these compounds, including the one , aims at broadening the spectrum of effective treatments against bacterial infections. Novel compounds have been synthesized and tested for high antibacterial activities, marking a promising step towards developing new antimicrobial therapies (Azab et al., 2013).

Synthesis of Hybrid Compounds for Various Biological Activities

The development of sulfonamide hybrids, which involve combining sulfonamides with other biologically active heterocycles, has led to the creation of compounds with a wide range of therapeutic applications. These include antimicrobial, antifungal, anti-inflammatory, antiviral, and anticancer activities. This research underscores the importance of sulfonamide-based hybrids in medicinal chemistry, offering insights into the design and development of novel formulations with enhanced effectiveness for a variety of medical conditions (Massah et al., 2022).

Contribution to Antioxidant Activity Studies

Studies on the synthesis of new classes of sulfone/sulfonamide-linked bis heterocycles have revealed compounds with potential antioxidant properties. This research adds valuable information to the understanding of how structurally novel sulfonamide compounds can be utilized in combating oxidative stress-related diseases. The identification of compounds with higher antioxidant activity among these new classes provides a foundation for further investigation into their potential therapeutic uses (Padmaja et al., 2014).

Propriétés

IUPAC Name |

1-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-ylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N7O3S/c1-9(2)14-18-12(8-20(14)3)25(22,23)16-6-11-17-13(19-24-11)10-5-15-21(4)7-10/h5,7-9,16H,6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHUFSVBNXCORR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=NC(=NO2)C3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2930856.png)

![4-(2-chloro-4-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2930857.png)

![3-methyl-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2930862.png)

![N-Methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2930863.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2,3-dimethylphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2930865.png)

![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2930870.png)

![1-[1-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride](/img/structure/B2930873.png)